molecular formula C8H13BrO4 B2480297 2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid CAS No. 1431509-30-6

2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid

Cat. No.: B2480297
CAS No.: 1431509-30-6
M. Wt: 253.092
InChI Key: HINBZZBSDKUDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid is a useful research compound. Its molecular formula is C8H13BrO4 and its molecular weight is 253.092. The purity is usually 95%.
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Scientific Research Applications

Hemoglobin Modulation

  • Allosteric Effectors of Hemoglobin: Some derivatives of 2-methylpropionic acids, structurally related to 2-(2-Bromo-2-methylpropionyloxy)-2-methylpropionic acid, have been found to decrease the oxygen affinity of human hemoglobin. This makes them potential candidates for clinical or biological areas that require a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).
  • Investigation of Effects on Hemoglobin's Oxygen Affinity: A series of similar compounds were synthesized and tested for their ability to reduce hemoglobin's affinity for oxygen. One compound, in particular, was identified as the most potent known for this purpose, highlighting the potential of these compounds in medical applications (Lalezari & Lalezari, 1989).

Polymer Chemistry

  • Initiator for Atom Transfer Radical Polymerization: Derivatives of 2-bromopropionic acid have been used as initiators for the heterogeneous atom transfer radical polymerization of methyl methacrylate, demonstrating their utility in polymer chemistry (Wang et al., 2005).
  • Synthesis of Graft Copolymer of Natural Rubber: The compound has been used to create a macroinitiator for atom transfer radical polymerization, proving its efficacy in modifying natural rubber for various applications (Yang Yao-hua, 2012).

Nanotechnology

  • Superparamagnetic Iron Oxide Nanoparticles (SPIONs): The compound has been used to cap SPIONs, which are useful as a contrast agent in magnetic resonance imaging (MRI) for tumor-specific targeting (Kumar et al., 2012).
  • Multifunctional Colloids: In the field of nanotechnology, 2-bromo-2-methylpropionic acid has been used to coat silica colloids with quantum dots and iron oxide particles for creating multifunctional materials with optical, magnetic, and superhydrophobic properties (Yoon et al., 2011).

Properties

IUPAC Name

2-(2-bromo-2-methylpropanoyl)oxy-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO4/c1-7(2,9)6(12)13-8(3,4)5(10)11/h1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINBZZBSDKUDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC(=O)C(C)(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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